molecular formula C20H30O2 B13741348 3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol

3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol

Cat. No.: B13741348
M. Wt: 302.5 g/mol
InChI Key: DKGAZBPXLWEBPI-WYGKVCCSSA-N
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Description

3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol is a synthetic organic compound belonging to the class of steroids It is characterized by its unique structure, which includes a methoxy group at the third position, an ethyl group at the thirteenth position, and a diene system between the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol typically involves multiple steps. One common method starts with the reduction of 1,3,5(10),8-tetraen-17-one using sodium borohydride, which converts it to 3-methoxy-13-ethyl-gona-1,3,5(10),8-tetraen-17-ol. This intermediate is then further reduced with lithium in liquid ammonia to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Further reduction can alter the diene system or other parts of the molecule.

    Substitution: Functional groups can be substituted to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium in liquid ammonia are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various biological pathways. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyestra-2,5(10)-dien-17beta-ol: Similar structure but lacks the ethyl group at the thirteenth position.

    13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol: Similar structure but may have different stereochemistry.

Uniqueness

3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(8R,9S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1

InChI Key

DKGAZBPXLWEBPI-WYGKVCCSSA-N

Isomeric SMILES

CCC12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC=C(C4)OC

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC

Origin of Product

United States

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